3-METHYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
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Overview
Description
3-METHYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a trimethoxyphenyl group, and a carboxamide group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is a part of the structure of this compound, have been known to effectively inhibit targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It’s known that tmp-bearing compounds can inhibit the function of their targets, leading to various downstream effects .
Biochemical Pathways
Tmp-bearing compounds have been associated with anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, and efficacy against leishmania, malaria, and trypanosoma .
Action Environment
In storage and transportation, high temperatures, fire sources, and acids and bases should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through nucleophilic substitution reactions using trimethoxybenzyl halides.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with appropriate amines or amides under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to the corresponding amine.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxycinnamamide
- 3,4,5-Trimethoxyamphetamine
Uniqueness
Compared to similar compounds, 3-METHYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of a thiadiazole ring and a trimethoxyphenyl group, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
3-Methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-thiadiazole-5-carboxamide (commonly referred to as the compound) is a synthetic derivative of thiadiazole that has garnered attention for its potential biological activities, particularly in the realm of oncology and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets such as tubulin.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiadiazole derivatives. The compound has been shown to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation.
- Cytotoxicity Studies : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 Cell Line : IC50 values were reported as low as 1.14 µg/mL for similar derivatives, indicating potent activity against breast cancer cells .
- HT1080 and A549 Cell Lines : The compound showed IC50 values of 12.48 µM and 9.71 µM respectively, positioning it as a competitive agent compared to standard treatments like doxorubicin .
The primary mechanism through which the compound exerts its anticancer effects is through the inhibition of tubulin polymerization:
- Molecular Docking Studies : These studies suggest that the compound binds effectively to the colchicine site on tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity:
- Bacterial Inhibition : Research indicates that thiadiazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this one have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound's derivatives also exhibit antifungal properties against pathogens such as Aspergillus niger and Candida albicans.
Data Tables
Case Studies
- Case Study on Tubulin Inhibition :
- Antimicrobial Efficacy Study :
Properties
IUPAC Name |
3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-8-16-14(22-17-8)13(18)15-7-9-5-10(19-2)12(21-4)11(6-9)20-3/h5-6H,7H2,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQYVQMVJANFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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